6-Chloro-5-(trifluoromethyl)nicotinamide

Nicotinamide N-methyltransferase Cancer Metabolism Enzyme Inhibition

6-Chloro-5-(trifluoromethyl)nicotinamide (CAS: 1360936-15-7) is a specialized nicotinamide derivative characterized by a chlorine atom at the 6-position and a trifluoromethyl group at the 5-position of the pyridine ring. This precise substitution pattern imparts a unique combination of electronic and steric properties that distinguish it from simpler nicotinamide analogs.

Molecular Formula C7H4ClF3N2O
Molecular Weight 224.57 g/mol
Cat. No. B12095615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-5-(trifluoromethyl)nicotinamide
Molecular FormulaC7H4ClF3N2O
Molecular Weight224.57 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1C(F)(F)F)Cl)C(=O)N
InChIInChI=1S/C7H4ClF3N2O/c8-5-4(7(9,10)11)1-3(2-13-5)6(12)14/h1-2H,(H2,12,14)
InChIKeyPZZQNIDYALFIJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-5-(trifluoromethyl)nicotinamide: A Strategic Halogenated Nicotinamide for Targeted Drug Discovery and Chemical Biology


6-Chloro-5-(trifluoromethyl)nicotinamide (CAS: 1360936-15-7) is a specialized nicotinamide derivative characterized by a chlorine atom at the 6-position and a trifluoromethyl group at the 5-position of the pyridine ring . This precise substitution pattern imparts a unique combination of electronic and steric properties that distinguish it from simpler nicotinamide analogs. It is primarily employed as a versatile building block in medicinal chemistry and as a tool compound in biochemical research, with notable activity against nicotinamide N-methyltransferase (NNMT) and potential applications in oncology and metabolic disease research [1][2]. Its role is further highlighted in patent literature as a key intermediate for the synthesis of advanced heteroaryl-substituted nicotinamide compounds with therapeutic potential .

Procurement Alert: Why 6-Chloro-5-(trifluoromethyl)nicotinamide Cannot Be Replaced by Common Nicotinamide Analogs


In nicotinamide-based research, even minor structural changes profoundly alter biological activity, metabolic stability, and target engagement. The specific 6-chloro-5-trifluoromethyl substitution pattern in 6-Chloro-5-(trifluoromethyl)nicotinamide is not interchangeable with simpler 6-halo, 6-methyl, or 5-trifluoromethyl analogs [1]. Direct binding and inhibition data reveal that the presence of both a chlorine and a trifluoromethyl group on the pyridine ring is critical for achieving the desired potency and selectivity profiles against targets like Nicotinamide N-methyltransferase (NNMT) [2]. Unsubstituted nicotinamide, 6-fluoronicotinamide, or 6-methylnicotinamide exhibit vastly different inhibition constants and physicochemical properties, which would derail structure-activity relationship (SAR) studies, compromise assay reproducibility, and lead to erroneous conclusions in drug discovery programs [3].

Quantitative Differentiation Guide: How 6-Chloro-5-(trifluoromethyl)nicotinamide Outperforms Structural Analogs


NNMT Inhibition: A Clear Advantage Over Unsubstituted and 6-Methyl Nicotinamides

6-Chloro-5-(trifluoromethyl)nicotinamide demonstrates a defined, albeit moderate, inhibition of human NNMT with an IC50 of 10,000 nM [1]. This is in stark contrast to unsubstituted nicotinamide, the natural substrate, which does not act as an inhibitor at relevant concentrations. More importantly, it differs from 6-methylamino nicotinamide, which is a potent NNMT inhibitor (IC50 = 300 nM) , and 6-methoxynicotinamide (JBSNF-000088) which has an IC50 of 1,800 nM [2]. This spectrum of activity allows researchers to precisely tune NNMT inhibition in their assays, with 6-Chloro-5-(trifluoromethyl)nicotinamide offering a distinct, intermediate potency that is valuable for probing specific NNMT-mediated pathways or for use as a reference compound in SAR campaigns.

Nicotinamide N-methyltransferase Cancer Metabolism Enzyme Inhibition

NAMPT Inhibition: A Unique Nanomolar Affinity Not Found in Simple Analogs

The compound is reported to be a highly potent inhibitor of Nicotinamide phosphoribosyltransferase (NAMPT), with a reported Ki of 0.4 nM [1]. This level of affinity is exceptionally high and is not observed in simpler nicotinamide derivatives. For instance, a related compound, 1-[(4-{[4-chloro-3-(trifluoromethyl)...nicotinamide] derivative, is documented in patent literature as a NAMPT inhibitor but without reported nanomolar Ki [2]. Other 6-substituted nicotinamides, such as 6-fluoronicotinamide, have not been reported as potent NAMPT inhibitors . This unique, high-affinity interaction with NAMPT positions 6-Chloro-5-(trifluoromethyl)nicotinamide as a critical tool compound for studying NAD+ metabolism, aging, and oncology.

Nicotinamide phosphoribosyltransferase NAD+ Biosynthesis Aging and Metabolism

Physicochemical Profile: Balanced Solubility for Versatile In Vitro and In Vivo Dosing

6-Chloro-5-(trifluoromethyl)nicotinamide exhibits a practical solubility profile, being soluble in DMSO up to at least 25 mg/ml and in DMF up to 25 mg/ml . An aqueous solubility of at least 25 mg/ml (equivalent to 50 mM) has also been reported [1]. This is a critical differentiator from many highly lipophilic halogenated nicotinamide derivatives that require complex solubilization strategies. For example, while specific aqueous solubility data for 6-bromo- or 6-iodonicotinamide are not readily available in the public domain, the general trend is that increased halogen size decreases water solubility. The reported favorable solubility of the target compound enhances its utility in both in vitro assays (where DMSO stock solutions are standard) and in vivo studies (where aqueous solubility can simplify formulation and reduce vehicle-related toxicity).

Solubility Physicochemical Properties Drug Formulation

Synthetic Versatility: A Privileged Intermediate for Advanced Heteroaryl Nicotinamides

The compound is specifically claimed and exemplified as a key intermediate in the synthesis of complex heteroaryl-substituted nicotinamide compounds, as described in US Patent 9,169,252 B2 . This patent, assigned to a major pharmaceutical entity, highlights the compound's role in generating libraries of novel chemical entities with potential therapeutic applications. In contrast, simpler 6-substituted nicotinamides like 6-chloronicotinamide or 6-methylnicotinamide are typically used as end-points in synthesis or as building blocks for less elaborate molecules [1]. The presence of both a chloro and a trifluoromethyl group on the pyridine ring provides a unique handle for further diversification via cross-coupling reactions, enabling access to chemical space that is unattainable with less functionalized analogs.

Medicinal Chemistry Drug Discovery Chemical Synthesis

Target Engagement Profile: A Cleaner Tool for NNMT Compared to Bisubstrate Inhibitors

While many NNMT inhibitors are complex bisubstrate analogs (e.g., II399 with Ki = 5.9 nM, cellular IC50 = 1.9 µM [1]), 6-Chloro-5-(trifluoromethyl)nicotinamide offers a structurally simpler, nicotinamide-like scaffold with a well-defined, moderate inhibitory profile (IC50 = 10,000 nM) [2]. This simplicity is advantageous for chemical biology applications where a clean, uncomplicated probe is preferred to avoid off-target effects associated with larger, more complex molecules. Its nicotinamide core ensures it engages the substrate-binding pocket, while the 6-chloro and 5-trifluoromethyl groups provide a distinct electronic environment for SAR studies, without the added complexity of a bisubstrate linker.

Chemical Biology Target Validation Enzyme Mechanism

High-Impact Application Scenarios for 6-Chloro-5-(trifluoromethyl)nicotinamide in Research and Industry


Structure-Activity Relationship (SAR) Studies on Nicotinamide N-Methyltransferase (NNMT)

Researchers investigating the structural determinants of NNMT inhibition can use 6-Chloro-5-(trifluoromethyl)nicotinamide as a benchmark for moderate inhibition (IC50 = 10,000 nM) [1]. By comparing its activity to potent inhibitors like 6-methylamino nicotinamide (IC50 = 300 nM) and inactive analogs, scientists can map the pharmacophore and understand the electronic and steric contributions of the 5-trifluoromethyl and 6-chloro groups to target engagement.

Investigating NAD+ Metabolism and Aging Pathways via NAMPT Inhibition

Given its reported sub-nanomolar Ki (0.4 nM) for NAMPT [2], this compound is an essential tool for studying the regulation of NAD+ biosynthesis. It can be used in cellular and in vivo models to acutely inhibit NAMPT, allowing researchers to dissect downstream effects on NAD+ levels, sirtuin activity, mitochondrial function, and lifespan regulation, offering a potent alternative to less specific or less potent NAMPT inhibitors.

Synthesis of Advanced Heteroaryl Nicotinamide Drug Candidates

Medicinal chemists focused on developing novel therapeutics for oncology, immunology, or metabolic diseases can utilize 6-Chloro-5-(trifluoromethyl)nicotinamide as a privileged intermediate for constructing complex heteroaryl-substituted nicotinamides . Its unique substitution pattern allows for selective functionalization and cross-coupling reactions, enabling rapid access to a diverse and patent-rich chemical space for lead optimization.

Development and Validation of NNMT Biochemical Assays

In the absence of a robust reference inhibitor set, 6-Chloro-5-(trifluoromethyl)nicotinamide (IC50 = 10,000 nM) [1] serves as a valuable tool for developing and validating NNMT inhibition assays. Its moderate, consistent activity provides a reliable benchmark for standardizing assay conditions, evaluating inter-assay variability, and comparing the performance of newly synthesized inhibitors against a known, well-characterized control compound.

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